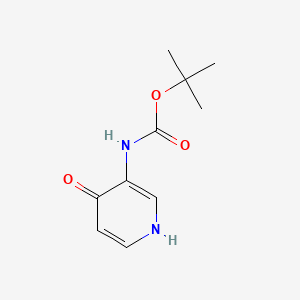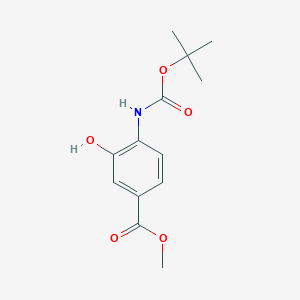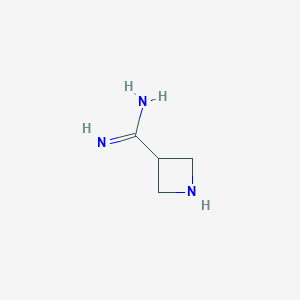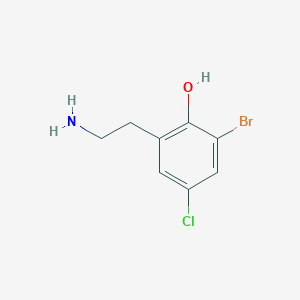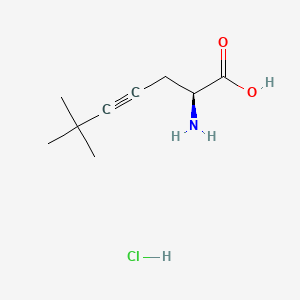
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride is a synthetic organic compound with a unique structure that includes an amino group, a dimethyl group, and a terminal alkyne
Métodos De Preparación
The synthesis of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using reagents like propargyl bromide.
Dimethylation: The dimethyl groups are added via alkylation reactions, typically using methyl iodide or similar reagents.
Deprotection and Hydrochloride Formation: The final steps involve deprotecting the amino group and converting the compound to its hydrochloride salt form.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in protein conformation, and alterations in cellular signaling pathways.
Comparación Con Compuestos Similares
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-6,6-dimethylheptanoic acid: Lacks the terminal alkyne group, resulting in different reactivity and applications.
(2S)-2-amino-6,6-dimethylhept-4-enoic acid: Contains a double bond instead of a triple bond, leading to different chemical properties and biological activities.
(2S)-2-amino-6,6-dimethylhept-4-yn-1-ol: Contains a hydroxyl group, which can participate in additional hydrogen bonding and other interactions.
The uniqueness of this compound lies in its combination of an amino group, dimethyl groups, and a terminal alkyne, providing a versatile scaffold for various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9(2,3)6-4-5-7(10)8(11)12;/h7H,5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |
Clave InChI |
XYBJBKIKMLHVQM-FJXQXJEOSA-N |
SMILES isomérico |
CC(C)(C)C#CC[C@@H](C(=O)O)N.Cl |
SMILES canónico |
CC(C)(C)C#CCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




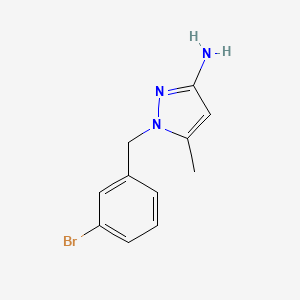
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)

